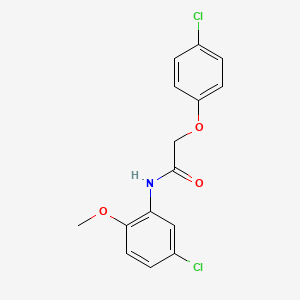
N-(2-hydroxy-4-nitrophenyl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is a chemical compound with the molecular formula C13H12N2O5S and a molecular weight of 308.315 g/mol . This compound is known for its unique structural features, which include a hydroxyl group, a nitro group, and a sulfonanilide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE typically involves the nitration of p-toluenesulfonanilide followed by hydroxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the nitro and hydroxyl groups .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonanilide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonanilide group.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonanilides depending on the nucleophile used.
Applications De Recherche Scientifique
2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyl and sulfonanilide groups may contribute to its overall biological activity .
Comparaison Avec Des Composés Similaires
- N-METHYL-2’-NITRO-P-TOLUENESULFONANILIDE
- N-METHYL-P-TOLUENESULFONANILIDE
- N-PHENYL-P-TOLUENESULFONANILIDE
- N-CYANO-P-TOLUENESULFONANILIDE
- P-TOLUENESULFONANILIDE
Comparison: 2’-HYDROXY-4’-NITRO-P-TOLUENESULFONANILIDE is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds may lack one or both of these functional groups, resulting in different chemical and biological properties .
Propriétés
Numéro CAS |
91956-16-0 |
|---|---|
Formule moléculaire |
C13H12N2O5S |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12N2O5S/c1-9-2-5-11(6-3-9)21(19,20)14-12-7-4-10(15(17)18)8-13(12)16/h2-8,14,16H,1H3 |
Clé InChI |
WDJRRDHEWSSLQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)


![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)
![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)





![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)



